Fmoc-Asp-OBzl

Descripción general

Descripción

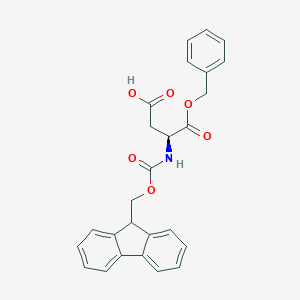

Fmoc-Asp-OBzl, also known as N-α-Fmoc-L-aspartic acid α-benzyl ester, is a derivative of aspartic acid. It is commonly used as a building block in the synthesis of peptides, particularly in solid-phase peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a benzyl ester protecting group at the carboxyl terminus.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asp-OBzl typically involves the protection of the amino group of aspartic acid with the Fmoc group and the protection of the carboxyl group with the benzyl ester. The process can be summarized as follows:

Fmoc Protection: The amino group of aspartic acid is protected by reacting it with Fmoc chloride in the presence of a base such as sodium carbonate.

Benzyl Ester Protection: The carboxyl group is protected by esterification with benzyl alcohol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-Asp-OBzl undergoes several types of chemical reactions, including:

Hydrogenation: The benzyl ester group can be removed by hydrogenation over palladium on carbon (Pd/C).

Acidic Cleavage: The Fmoc group can be removed using a base such as piperidine.

Common Reagents and Conditions:

Hydrogenation: Typically carried out in methanol with Pd/C as the catalyst.

Fmoc Deprotection: Commonly performed using 20-30% piperidine in dimethylformamide (DMF).

Major Products:

Fmoc Deprotection: Results in the formation of free amino aspartic acid.

Benzyl Ester Removal: Results in the formation of free carboxyl aspartic acid.

Aplicaciones Científicas De Investigación

Chemistry: Fmoc-Asp-OBzl is widely used in the synthesis of peptides, particularly in solid-phase peptide synthesis

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based inhibitors and substrates.

Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents. It is also used in the synthesis of peptide vaccines and diagnostic agents.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based materials and coatings.

Mecanismo De Acción

The mechanism of action of Fmoc-Asp-OBzl involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide elongation. The benzyl ester group protects the carboxyl group, allowing for selective reactions at other sites. The removal of these protecting groups is achieved through specific chemical reactions, enabling the formation of the desired peptide sequence.

Comparación Con Compuestos Similares

Fmoc-Asp-OtBu: N-α-Fmoc-L-aspartic acid tert-butyl ester.

Fmoc-Glu-OBzl: N-α-Fmoc-L-glutamic acid α-benzyl ester.

Fmoc-Asp(OAll)-OH: N-α-Fmoc-L-aspartic acid allyl ester.

Comparison: Fmoc-Asp-OBzl is unique in its use of the benzyl ester protecting group, which is more stable under acidic conditions compared to the tert-butyl ester. This makes it particularly useful in peptide synthesis where acidic conditions are required for deprotection. Additionally, the benzyl ester can be selectively removed by hydrogenation, providing greater flexibility in synthetic strategies.

Actividad Biológica

Fmoc-Asp-OBzl (Fluorenylmethyloxycarbonyl aspartic acid benzyl ester) is a derivative of aspartic acid widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound is notable for its role in facilitating the synthesis of peptides while minimizing side reactions, particularly aspartimide formation, which can complicate peptide synthesis.

This compound has the molecular formula and a molecular weight of approximately 441.46 g/mol. The structure includes a fluorenylmethyloxycarbonyl (Fmoc) group that serves as a protecting group for the amino functionality of aspartic acid, and a benzyl ester that protects the carboxylic acid group.

Biological Activity

The biological activity of this compound primarily revolves around its utility in synthesizing bioactive peptides. Its effectiveness is significantly influenced by its ability to prevent unwanted side reactions during peptide elongation.

Aspartimide Formation

One of the most critical issues in using aspartic acid derivatives like this compound is the formation of aspartimide , particularly during the deprotection steps in SPPS. Aspartimide formation occurs when aspartic acid residues are exposed to strong bases, leading to cyclization and potential loss of desired peptide sequences.

Research indicates that This compound exhibits lower rates of aspartimide formation compared to other protecting groups. For instance, studies have shown that using tert-butyl protected aspartic acid yields significantly higher levels of aspartimide (up to 72%) compared to this compound, which can effectively minimize this issue during peptide synthesis .

Comparative Analysis of Protecting Groups

The following table summarizes the rates of aspartimide formation for various protecting groups used with aspartic acid:

| Protecting Group | Aspartimide Formation (%) | Comments |

|---|---|---|

| tBu | 72 | High susceptibility to aspartimide formation |

| Dmab | 27 | Moderate susceptibility |

| This compound | Very low | Effective in minimizing side reactions |

Case Studies and Research Findings

- Synthesis Efficiency : A study demonstrated that peptides synthesized using this compound did not undergo significant cyclization compared to those synthesized with other groups, making it preferable for longer peptide sequences .

- Compatibility with Other Groups : Research has shown that this compound can be used in conjunction with other orthogonal protecting groups without interference during cleavage processes, allowing for more complex peptide structures to be synthesized efficiently .

- Racemization Studies : Investigations into the racemization potential of this compound indicated that it maintains enantiomeric purity during hydrolysis protocols, thus preserving the biological activity of synthesized peptides .

Propiedades

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO6/c28-24(29)14-23(25(30)32-15-17-8-2-1-3-9-17)27-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZSVHFNEMONDZ-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459300 | |

| Record name | Fmoc-Asp-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86060-83-5 | |

| Record name | Fmoc-Asp-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Fmoc-Asp(OBzl)-OH in peptide synthesis?

A1: Fmoc-Asp(OBzl)-OH is a protected form of the amino acid aspartic acid (Asp), specifically designed for use in solid-phase peptide synthesis (SPPS).

Q2: How does microwave irradiation enhance the synthesis process described in the paper?

A2: The research highlights the advantages of using microwave irradiation in solid-phase peptide synthesis []. Microwave irradiation provides rapid and focused heating, leading to:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.